4-[(5-Nitro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-Nitro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide is a compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are heterocyclic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is characterized by the presence of a nitro group on the thiazole ring and a sulfonamide group on the benzene ring. Thiazoles are known for their diverse biological activities and are found in various pharmaceutical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Nitro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide typically involves the reaction of 5-nitro-1,3-thiazole-2-amine with benzene-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated reactors and advanced purification techniques such as crystallization or chromatography ensures the efficient production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
4-[(5-Nitro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group on the thiazole ring can be further oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
4-[(5-Nitro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential use as an antimicrobial agent, particularly against resistant bacterial strains.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[(5-Nitro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The nitro group on the thiazole ring is believed to play a crucial role in its biological activity. Upon entering the biological system, the compound undergoes reduction to form reactive intermediates that can interact with cellular components, leading to the inhibition of essential enzymes and disruption of cellular processes. The sulfonamide group may also contribute to its antimicrobial activity by mimicking the structure of para-aminobenzoic acid (PABA), thereby inhibiting the synthesis of folic acid in bacteria .
Comparison with Similar Compounds
4-[(5-Nitro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide can be compared with other similar compounds, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole ring
Properties
CAS No. |
61962-58-1 |
---|---|
Molecular Formula |
C9H8N4O4S2 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
4-[(5-nitro-1,3-thiazol-2-yl)amino]benzenesulfonamide |
InChI |
InChI=1S/C9H8N4O4S2/c10-19(16,17)7-3-1-6(2-4-7)12-9-11-5-8(18-9)13(14)15/h1-5H,(H,11,12)(H2,10,16,17) |
InChI Key |
ILQGYSHDNPSQFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=C(S2)[N+](=O)[O-])S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.